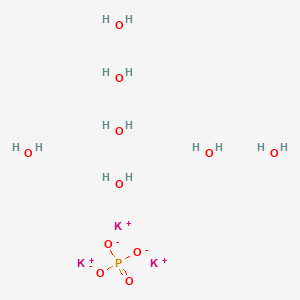
4-Chloro-6-methylpicolinaldehyde
Overview
Description
4-Chloro-6-methylpicolinaldehyde (4-Cl-6-Me-PAL) is a synthetic aromatic aldehyde that has recently become a popular reagent in organic synthesis and scientific research. It is a versatile reagent that can be used in a variety of laboratory experiments, such as the synthesis of heterocyclic compounds, the preparation of chiral molecules, and the synthesis of polymers. 4-Cl-6-Me-PAL has been shown to have a wide range of biochemical and physiological effects, which makes it an attractive reagent for a variety of scientific applications.
Scientific Research Applications
Synthesis of Complex Molecules
4-Chloro-6-methylpicolinaldehyde has been utilized as a key intermediate in the synthesis of complex molecules. For instance, it has been employed in the facile synthesis of fluorinated microporous polyaminals, which exhibit increased surface areas and enhanced CO2 adsorption capabilities due to the introduction of fluorinated groups (Li, Zhang, & Wang, 2016). Moreover, this compound has been used in the streamlined synthesis of functionalized chromenes and quinolines, demonstrating its versatility in creating various heterocyclic compounds (Bello, Ruíz-Rodríguez, Albericio, Ramón, & Lavilla, 2010).
Organic Electrosynthesis
In the realm of organic electrosynthesis, 4-Chloro-6-methylpicolinaldehyde has been investigated for its potential in the selective oxidation of organic compounds. A study demonstrated its role in the anodic synthesis of 4-methoxy-benzaldehyde-dimethylacetal from 4-methylanisole, showcasing its applicability in organic synthesis through electrochemical methods (Attour, Rode, Ziogas, Matlosz, & Lapicque, 2008).
Sensing Applications
Furthermore, 4-Chloro-6-methylpicolinaldehyde-based compounds have been explored for their sensing capabilities. Research has found that these compounds can act as chemosensors for pH, demonstrating the utility of 4-Chloro-6-methylpicolinaldehyde derivatives in developing fluorescent probes for environmental and biological applications (Halder, Hazra, & Roy, 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of novel isomer quinoline derivatives, including those derived from 4-Chloro-6-methylpicolinaldehyde, have been studied. These compounds have shown promising activity against various bacterial and fungal strains, highlighting their potential in the development of new antimicrobial agents (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
properties
IUPAC Name |
4-chloro-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOFNVZEGBHZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594253 | |
| Record name | 4-Chloro-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylpicolinaldehyde | |
CAS RN |
98273-77-9 | |
| Record name | 4-Chloro-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)











![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)